molecular formula C9H9NS B13133815 4-Methylbenzo[b]thiophen-3-amine

4-Methylbenzo[b]thiophen-3-amine

Cat. No.: B13133815
M. Wt: 163.24 g/mol
InChI Key: CRDNJDZMOKCLGC-UHFFFAOYSA-N
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Description

4-Methylbenzo[b]thiophen-3-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing a sulfur atom

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

4-Methylbenzo[b]thiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzo[b]thiophen
  • 3-Methylbenzo[b]thiophen
  • 4-Methylbenzo[b]thiophen

Uniqueness

4-Methylbenzo[b]thiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other methyl-substituted benzo[b]thiophenes, it exhibits enhanced kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

4-methyl-1-benzothiophen-3-amine

InChI

InChI=1S/C9H9NS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,10H2,1H3

InChI Key

CRDNJDZMOKCLGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC=C2N

Origin of Product

United States

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